molecular formula C14H15Cl2N B1352078 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride CAS No. 69134-42-5

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride

Cat. No.: B1352078
CAS No.: 69134-42-5
M. Wt: 268.2 g/mol
InChI Key: VWGCJYLRMVCORO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base such as sodium hydroxide. The resulting intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the desired amine. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of the corresponding nitrile or imine intermediates. This method allows for the production of large quantities of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzophenone.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenylethylamines.

Scientific Research Applications

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors in the central nervous system, potentially modulating neurotransmitter release and activity. The exact pathways and molecular targets involved are still under investigation, but it is believed to affect the dopaminergic and serotonergic systems.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A naturally occurring compound with a similar structure but lacking the 4-chlorophenyl group.

    4-Chloroamphetamine: A compound with a similar structure but with an additional methyl group on the amine.

    Phenylpropanolamine: A compound with a similar backbone but with a hydroxyl group on the ethyl chain.

Uniqueness

2-(4-Chlorophenyl)-1-phenylethan-1-amine hydrochloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets that are not observed with other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN.ClH/c15-13-8-6-11(7-9-13)10-14(16)12-4-2-1-3-5-12;/h1-9,14H,10,16H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGCJYLRMVCORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90988848
Record name 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69134-42-5
Record name Phenethylamine, 4-chloro-N-phenyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069134425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-1-phenylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90988848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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